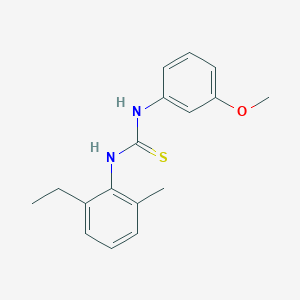
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Descripción general
Descripción
N-(2,3-Dihydro-1,4-benzodioxin-6-yl) compounds are a class of organic compounds that contain a benzodioxin ring attached to an amide group . They are used in various fields of research due to their potential therapeutic applications.
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl) compounds, often involves complex chemical processes. For instance, compounds like 3-methoxybenzamide derivatives have been synthesized through various methods, including the acylation reaction of aminophenols and benzoylchlorides in specific solvents.Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds.Chemical Reactions Analysis
Benzamide derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.Aplicaciones Científicas De Investigación
Alzheimer’s Disease Therapeutics
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: and its derivatives have been investigated as potential therapeutic agents for Alzheimer’s disease. Here’s why:
Inhibition Potential: Notably, molecules like N-2-phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide and N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide exhibited moderate inhibitory potential against AChE, with IC50 values of 26.25 μM and 58.13 μM, respectively .
Type-2 Diabetes Management
These compounds also show promise in managing type-2 diabetes:
- α-Glucosidase Inhibition : N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide and N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide demonstrated moderate inhibition against α-glucosidase, an enzyme involved in carbohydrate metabolism. Their IC50 values were 74.52 μM and 83.52 μM, respectively, relative to standard drugs .
Anti-Convulsant Properties
Given the structural resemblance to known anti-convulsants, researchers might investigate whether N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has any anti-convulsant activity.
Mecanismo De Acción
Pharmacokinetics
The inactive compounds are excreted through bile or feces
Result of Action
The activation of the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methyl (methylsulfonyl)amino]benzamide pathway by DBM results in various molecular and cellular effects. These include the suppression of pro-inflammatory cytokines, inhibition of cancer cell growth, and protection of neurons from oxidative stress. In addition, DBM has shown antibacterial activity, with significant bacterial biofilm growth inhibition against B. subtilis and E. coli .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-11-2-4-13-14(10-23-17(13)8-11)18(20)19-12-3-5-15-16(9-12)22-7-6-21-15/h3,5,9-11H,2,4,6-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZQVBURWBWEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4845414.png)

![2-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4845424.png)

![4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4845440.png)



![tert-butyl 2-{[(2,4-difluorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B4845453.png)
![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}butanamide](/img/structure/B4845454.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4845459.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4845466.png)

